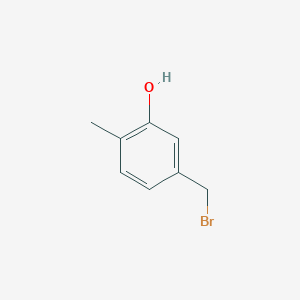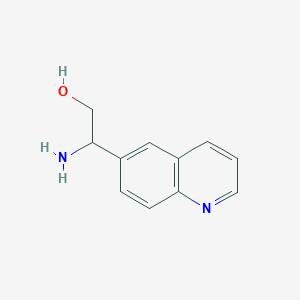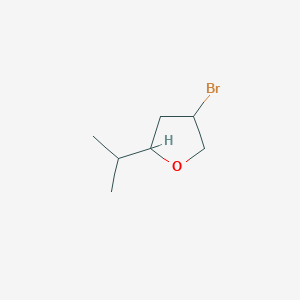
2-Methyl-4-(2-nitrovinyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2-nitrovinyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 2-position and a nitrovinyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole typically involves the reaction of 2-methylthiazole with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiazole to the nitroethene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
2-Methyl-4-(2-nitrovinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitrothiazole derivatives.
Reduction: The nitrovinyl group can be reduced to an amino group, leading to the formation of aminothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
2-Methyl-4-(2-nitrovinyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
相似化合物的比较
Similar Compounds
2-Methylthiazole: Lacks the nitrovinyl group and has different biological activities.
4-Nitrothiazole: Contains a nitro group directly attached to the thiazole ring.
2-Aminothiazole: Features an amino group at the 2-position instead of a methyl group.
Uniqueness
2-Methyl-4-(2-nitrovinyl)thiazole is unique due to the presence of both a methyl group and a nitrovinyl group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC 名称 |
2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ |
InChI 键 |
NBBHKQYUWYHQLF-NSCUHMNNSA-N |
手性 SMILES |
CC1=NC(=CS1)/C=C/[N+](=O)[O-] |
规范 SMILES |
CC1=NC(=CS1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)




